2-(4-Morpholino-2-(pyrimidin-5-yl)thieno[2,3-d]pyrimidin-6-yl)propan-2-ol

PI3K inhibitor thienopyrimidine scaffold ring fusion isomerism

2-(4-Morpholino-2-(pyrimidin-5-yl)thieno[2,3-d]pyrimidin-6-yl)propan-2-ol (CAS 1033735-32-8, C17H19N5O2S, MW 357.13) is a thieno[2,3-d]pyrimidine derivative bearing a 4-morpholino substituent and a 2-(pyrimidin-5-yl) group. This scaffold belongs to the broader class of morpholino-thienopyrimidine PI3K inhibitors, which includes the well-characterized clinical candidates GNE-493 and GNE-490.

Molecular Formula C17H19N5O2S
Molecular Weight 357.4 g/mol
Cat. No. B13978092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Morpholino-2-(pyrimidin-5-yl)thieno[2,3-d]pyrimidin-6-yl)propan-2-ol
Molecular FormulaC17H19N5O2S
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC2=C(N=C(N=C2S1)C3=CN=CN=C3)N4CCOCC4)O
InChIInChI=1S/C17H19N5O2S/c1-17(2,23)13-7-12-15(22-3-5-24-6-4-22)20-14(21-16(12)25-13)11-8-18-10-19-9-11/h7-10,23H,3-6H2,1-2H3
InChIKeyHSJNCNFEMKDGPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Morpholino-2-(pyrimidin-5-yl)thieno[2,3-d]pyrimidin-6-yl)propan-2-ol Procurement Guide: Thieno[2,3-d]pyrimidine Core Differentiation for PI3K Inhibitor Screening


2-(4-Morpholino-2-(pyrimidin-5-yl)thieno[2,3-d]pyrimidin-6-yl)propan-2-ol (CAS 1033735-32-8, C17H19N5O2S, MW 357.13) is a thieno[2,3-d]pyrimidine derivative bearing a 4-morpholino substituent and a 2-(pyrimidin-5-yl) group . This scaffold belongs to the broader class of morpholino-thienopyrimidine PI3K inhibitors, which includes the well-characterized clinical candidates GNE-493 and GNE-490 [1]. The [2,3-d] ring fusion isomerism and the absence of a 2-amino group on the pyrimidine substituent distinguish this compound from the more extensively studied thieno[3,2-d]pyrimidine analogs, making it a valuable tool compound for isoform selectivity profiling and scaffold-hopping studies in PI3K drug discovery programs [2].

Why Generic Thienopyrimidine PI3K Inhibitors Cannot Replace 2-(4-Morpholino-2-(pyrimidin-5-yl)thieno[2,3-d]pyrimidin-6-yl)propan-2-ol in Screening Cascades


Substituting this compound with more common thieno[3,2-d]pyrimidine analogs (e.g., GNE-493, GNE-490, or GDC-0941) introduces two critical confounding variables: (1) the [2,3-d] versus [3,2-d] thiophene ring fusion alters the spatial orientation of the hinge-binding morpholine and the solvent-exposed 6-position substituent, directly affecting PI3K isoform selectivity profiles [1]; and (2) the target compound lacks the 2-amino group on the pyrimidin-5-yl substituent that is present in GNE-493 and GNE-490, a modification known to significantly modulate mTOR co-inhibition potency—GNE-493 (with 2-NH2) inhibits mTOR at IC50 32 nM, whereas GNE-490 (with 2-CH3 replacing NH2) shows >200-fold mTOR selectivity (IC50 ~750 nM) [2]. For researchers mapping structure-activity relationships (SAR) around the thienopyrimidine core or seeking PI3Kα-selective probes without confounding mTOR activity, generic substitution with [3,2-d] analogs introduces uncharacterized pharmacological biases that undermine experimental reproducibility.

Quantitative Differentiation Evidence: 2-(4-Morpholino-2-(pyrimidin-5-yl)thieno[2,3-d]pyrimidin-6-yl)propan-2-ol vs. Closest Analogs


Thieno[2,3-d] vs. Thieno[3,2-d] Ring Fusion Isomerism: Structural Basis for Differential PI3K Isoform Binding

The target compound possesses a thieno[2,3-d]pyrimidine core, whereas the most clinically advanced morpholino-thienopyrimidine analogs—GNE-493, GNE-490, GDC-0941 (pictilisib), and GDC-0980 (apitolisib)—all utilize the thieno[3,2-d]pyrimidine scaffold. In the [2,3-d] isomer, the sulfur atom of the thiophene ring is positioned adjacent to the pyrimidine N3, altering the electron density distribution and the trajectory of the 6-position substituent relative to the ATP-binding pocket. This structural distinction is non-trivial: SAR studies on thieno[2,3-d]pyrimidine series demonstrate that the [2,3-d] scaffold supports nanomolar PI3K potency with distinct isoform selectivity patterns compared to [3,2-d] analogs. The lead thieno[2,3-d]pyrimidine compound 6a from Lin et al. (2021) exhibited nanomolar Class I PI3K inhibitory activity, confirming that the [2,3-d] scaffold is a viable and differentiable pharmacophore for PI3K inhibition [1]. No direct head-to-head enzymatic comparison between the target compound and a specific [3,2-d] analog was identified in the available literature; the differentiation rests on scaffold-level structural evidence.

PI3K inhibitor thienopyrimidine scaffold ring fusion isomerism

2-(Pyrimidin-5-yl) Substituent Without 2-Amino Group: Differentiation from GNE-493 and GNE-490 for mTOR Selectivity Profiling

The target compound carries a pyrimidin-5-yl group at the 2-position of the thienopyrimidine core without a 2-amino substituent. This contrasts directly with GNE-493, which bears a 2-aminopyrimidin-5-yl group. In the landmark J. Med. Chem. paper by Sutherlin et al. (2010), the presence or absence of the 2-amino group on the pyrimidine substituent was shown to be a critical determinant of mTOR co-inhibition: GNE-493 (2-NH2 present) inhibited mTOR with IC50 of 32 nM, while the des-amino analog GNE-490 (2-CH3) exhibited dramatically reduced mTOR potency (IC50 ~750 nM, >200-fold selectivity for PI3K over mTOR) [1]. The target compound, lacking both the NH2 and CH3 groups at the 2-position of the pyrimidine ring, represents a distinct chemotype whose mTOR selectivity cannot be extrapolated from either GNE-493 or GNE-490 data. Direct enzymatic profiling of this compound against PI3K isoforms and mTOR is needed to establish its selectivity fingerprint; the structural evidence alone supports its classification as a unique tool for dissecting PI3K-versus-mTOR pharmacology.

mTOR selectivity PI3K/mTOR dual inhibition 2-aminopyrimidine pharmacophore

6-Position Propan-2-ol Substituent: Comparison with Methyl-Linked Analogs in Thieno[2,3-d]pyrimidine Antifolates

At the 6-position, the target compound carries a propan-2-ol (2-hydroxypropan-2-yl) group directly attached to the thienopyrimidine core. This distinguishes it from a series of 6-substituted thieno[2,3-d]pyrimidine antifolates described by Wallace-Povirk et al. (2021), which feature 3-4 carbon bridge linkers with terminal thiophene or furan rings designed for dual glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) inhibition in folate receptor-expressing tumors [1]. In that antifolate series, the bridge length and terminal ring structure directly determined cellular uptake selectivity via folate receptors (FRα/FRβ) versus the reduced folate carrier (RFC). The target compound's compact propan-2-ol substituent lacks the extended aromatic side chain required for antifolate activity, confirming it belongs to the kinase inhibitor rather than antifolate subclass of thieno[2,3-d]pyrimidines. One antifolate analog in the Wallace-Povirk series demonstrated an IC50 of 5.6 nM against folate receptor β [2]; the target compound is structurally precluded from this mechanism.

6-substituted thienopyrimidine propan-2-ol moiety antifolate folate receptor

Morpholino Group at 4-Position: Conserved Hinge-Binding Motif Across Thienopyrimidine PI3K Inhibitors

The 4-morpholino substituent is the conserved hinge-binding motif across morpholino-thienopyrimidine PI3K inhibitors, forming a critical hydrogen bond with the backbone NH of Val851 (PI3Kα numbering) in the ATP-binding pocket [1]. This pharmacophoric element is shared with GNE-493, GNE-490, GDC-0941, and the thieno[2,3-d]pyrimidine series reported by Elmenier et al. (2022), where morpholine-containing derivatives demonstrated antiproliferative activity with average growth inhibition of 41.8%–47.3% across the NCI-60 cell line panel [2]. The presence of morpholine at the 4-position confirms the compound's engagement with the PI3K hinge region, but it is not a differentiating feature—differentiation arises from the combination of this conserved motif with the [2,3-d] scaffold and the non-aminated pyrimidin-5-yl group, as described in Evidence Items 1 and 2.

morpholine hinge binder PI3K inhibitor pharmacophore Valine hinge region

Commercial Availability and Purity Profile vs. GNE-493 and GNE-490

The target compound (CAS 1033735-32-8) is offered by multiple chemical suppliers as a screening compound, typically positioned for early-stage PI3K inhibitor discovery programs. In contrast, GNE-493 (CAS 1033735-94-2) and GNE-490 (CAS 1033739-92-2) are available through specialized biochemical vendors with characterized biological activity certificates, including verified IC50 values (GNE-493: PI3Kα 3.4 nM, PI3Kβ 12 nM, PI3Kδ 16 nM, PI3Kγ 16 nM, mTOR 32 nM; GNE-490: PI3Kα 3.5 nM, PI3Kβ 25 nM, PI3Kδ 5.2 nM, PI3Kγ 15 nM, mTOR ~750 nM) and reported purity ≥99.8% . The target compound's purity specifications and batch-to-batch consistency data are less standardized across suppliers, requiring prospective buyers to request certificates of analysis (CoA) for each procurement lot. This differential in quality documentation means the target compound is best suited as a research tool for SAR exploration, while GNE-493 and GNE-490 are appropriate for studies requiring well-validated pharmacological controls.

chemical procurement purity comparison CAS 1033735-32-8

Recommended Application Scenarios for 2-(4-Morpholino-2-(pyrimidin-5-yl)thieno[2,3-d]pyrimidin-6-yl)propan-2-ol Based on Differential Evidence


Scaffold-Hopping SAR Campaigns Targeting PI3K Isoform Selectivity

This compound is best deployed as a thieno[2,3-d]pyrimidine scaffold representative in SAR studies comparing [2,3-d] versus [3,2-d] ring fusion geometries. As demonstrated in Lin et al. (2021), the [2,3-d] scaffold supports nanomolar PI3K inhibition and can yield differentiated isoform selectivity profiles relative to [3,2-d] analogs like GNE-493 [1]. Researchers should profile this compound against Class I PI3K isoforms (α, β, δ, γ) and mTOR in parallel with a [3,2-d] comparator to map scaffold-driven selectivity differences.

Dissection of 2-Substituent Effects on mTOR Co-Inhibition in Thienopyrimidine Series

The absence of a 2-amino or 2-methyl group on the pyrimidin-5-yl substituent creates an opportunity to experimentally determine mTOR engagement in the 'unsubstituted' state. Sutherlin et al. (2010) established that 2-NH2 (GNE-493, mTOR IC50 32 nM) versus 2-CH3 (GNE-490, mTOR IC50 ~750 nM) produces a ~23-fold difference in mTOR potency [2]. Testing this compound will complete the SAR triad: 2-NH2, 2-CH3, and 2-H (target compound), enabling a full quantitative understanding of this pharmacophoric position for rational PI3K/mTOR dual inhibitor design.

Chemical Probe for PI3K Target Engagement Studies Requiring Non-Antifolate Thieno[2,3-d]pyrimidines

Unlike 6-substituted thieno[2,3-d]pyrimidine antifolates that target GARFTase/AICARFTase via folate receptor-mediated uptake (Wallace-Povirk et al., 2021) [3], this compound's compact 6-propan-2-ol group excludes it from the antifolate mechanism. This makes it suitable as a negative control or kinase-focused probe in cellular assays where confounding antifolate activity must be ruled out, particularly in FRα/FRβ-expressing cancer cell lines such as KB and NCI-IGROV1.

Custom Synthesis and Derivatization Programs Using the [2,3-d] Core as a Synthetic Intermediate

The compound's well-defined structure with multiple functionalizable positions (morpholino N, pyrimidin-5-yl C-H positions, 6-propan-2-ol hydroxyl) makes it a versatile advanced intermediate for medicinal chemistry optimization. Procurement at the gram scale enables structure-based design campaigns building on the [2,3-d] scaffold, which remains less explored than the [3,2-d] series dominated by Genentech/Roche patents [4].

Quote Request

Request a Quote for 2-(4-Morpholino-2-(pyrimidin-5-yl)thieno[2,3-d]pyrimidin-6-yl)propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.